molecular formula C6H6Cl2O2 B12821842 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid

1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid

Cat. No.: B12821842
M. Wt: 181.01 g/mol
InChI Key: VNHCVSAJTOUUBK-UHFFFAOYSA-N
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Description

1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a dichlorovinyl group. This compound is notable for its use in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with dichlorovinyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where cyclopropanecarboxylic acid is reacted with a dichlorovinyl magnesium bromide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorovinyl group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dichlorovinyl)cyclopropanecarboxylic acid is unique due to its specific dichlorovinyl substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .

Properties

Molecular Formula

C6H6Cl2O2

Molecular Weight

181.01 g/mol

IUPAC Name

1-(2,2-dichloroethenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H6Cl2O2/c7-4(8)3-6(1-2-6)5(9)10/h3H,1-2H2,(H,9,10)

InChI Key

VNHCVSAJTOUUBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=C(Cl)Cl)C(=O)O

Origin of Product

United States

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